molecular formula C17H19F3N4O2S B354112 2-(1-methylimidazol-2-yl)sulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide CAS No. 379702-38-2

2-(1-methylimidazol-2-yl)sulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B354112
CAS No.: 379702-38-2
M. Wt: 400.4g/mol
InChI Key: TZUBEDZUYFGZIU-UHFFFAOYSA-N
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Description

2-(1-methylimidazol-2-yl)sulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a morpholine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylimidazol-2-yl)sulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by methylation.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the imidazole derivative.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the imidazole-sulfanyl intermediate with an appropriate acylating agent.

    Attachment of the Morpholine and Trifluoromethyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the acetamide linkage, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like thiols or amines and electrophiles such as halogens or sulfonyl chlorides are typical reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-methylimidazol-2-yl)sulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-methylimidazol-2-yl)sulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.

    Pathway Modulation: The compound can affect various signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride
  • 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
  • Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate

Uniqueness

2-(1-methylimidazol-2-yl)sulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide is unique due to its combination of an imidazole ring, a morpholine ring, and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

379702-38-2

Molecular Formula

C17H19F3N4O2S

Molecular Weight

400.4g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H19F3N4O2S/c1-23-5-4-21-16(23)27-11-15(25)22-13-10-12(17(18,19)20)2-3-14(13)24-6-8-26-9-7-24/h2-5,10H,6-9,11H2,1H3,(H,22,25)

InChI Key

TZUBEDZUYFGZIU-UHFFFAOYSA-N

SMILES

CN1C=CN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origin of Product

United States

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